4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C12H18ClNO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom, an ethoxy group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by substitution reactions to introduce the chlorine, ethoxy, and diethylamino groups. One common synthetic route is as follows:
Sulfonation: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid.
Chlorination: The benzenesulfonic acid is then chlorinated using thionyl chloride to introduce the chlorine atom.
Ethoxylation: The chlorinated benzenesulfonic acid is reacted with ethanol in the presence of a base to introduce the ethoxy group.
Diethylamination: Finally, the ethoxylated compound is reacted with diethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonamide group.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.
Major Products Formed
Substitution: Substituted derivatives of this compound.
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Reduced sulfonamide derivatives.
Hydrolysis: Alcohol derivatives and corresponding sulfonic acids.
Scientific Research Applications
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.
Comparison with Similar Compounds
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-chloro-3-methoxy-N,N-diethylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-chloro-3-ethoxy-N,N-dimethylbenzenesulfonamide: Similar structure but with dimethylamino group instead of diethylamino group.
This compound: Unique due to the combination of chlorine, ethoxy, and diethylamino groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-ethoxy-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPAZYVPMWWSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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